benzoylecgonine
Description
Significance of Benzoylecgonine (B1201016) as a Primary Metabolite in Biological Systems
The significance of this compound in biological systems stems directly from its relationship with cocaine. After cocaine enters the body, it is extensively metabolized, primarily in the liver. drugbank.comtaylorandfrancis.com Approximately 45% of a cocaine dose is hydrolyzed into this compound, a reaction catalyzed by carboxylesterase-1. amegroups.orgamegroups.cn Another major metabolic pathway, accounting for about 40% of cocaine, involves its biotransformation into the inactive metabolite ecgonine (B8798807) methyl ester by plasma butyrylcholinesterase and liver carboxyesterase-2. amegroups.org
This compound's prominence in research is largely due to its utility as a biomarker for cocaine use. ontosight.ailegendsrecovery.com Unlike its parent compound, which is eliminated from the blood relatively quickly (plasma half-life of 0.7–1.5 hours), this compound persists in the body for a considerably longer period. amegroups.orgnih.goveuropa.eu This extended detection window makes it the primary target for most cocaine urinalysis and other drug screening methods. wikipedia.orgontosight.ailegendsrecovery.com Its presence in biological samples such as urine, blood, saliva, and hair is considered a definitive indicator of recent cocaine ingestion. legendsrecovery.comattolife.co.ukcumhuriyet.edu.trscielo.br
The compound's stability also leads to its presence as an environmental contaminant. amegroups.cn It is frequently detected in wastewater, surface water, and even some drinking water supplies, where its concentration is used in the field of wastewater epidemiology to estimate the level of cocaine use within a community. wikipedia.orgamegroups.cnmajlaw.co.uk
Table 2: Research Findings on this compound Detection in Biological Matrices
| Biological Matrix | Detection Window | Key Research Findings | Source |
|---|---|---|---|
| Urine | Up to 4 days; longer in chronic users (up to 22 days) | The most common method for detection. Can remain detectable for up to 120 hours or longer in some individuals. | legendsrecovery.comattolife.co.ukresearchgate.net |
| Hair | Up to several months | Provides a long detection window, offering insight into past or chronic drug use. | attolife.co.ukscielo.br |
| Saliva (Oral Fluid) | Hours to Days | Can be detected alongside cocaine itself. Salivary concentrations are often correlated with plasma concentrations. | taylorandfrancis.comontosight.aiattolife.co.uk |
| Blood | Hours to Days | Has a shorter detection window compared to urine but is a direct measure of exposure. | attolife.co.ukmajlaw.co.uk |
Historical Perspective on its Identification and Early Research Focus
The history of this compound is intrinsically linked to the history of cocaine. While indigenous South American populations have consumed coca leaves for millennia, the active ingredient, cocaine, was not isolated until the mid-1800s by German chemist Albert Niemann. smithsonianmag.com Following its isolation, cocaine became more widely used, prompting scientific investigation into its effects and metabolism.
Early research focused on understanding how the body processed cocaine, leading to the identification of its metabolites. As analytical methods evolved, so did the ability to detect these compounds. A significant milestone was the development of gas-liquid chromatography methods in the 1970s, which allowed for the quantitative determination of both cocaine and this compound in human biofluids, solidifying this compound's role in forensic and clinical analysis. acs.org Early immunoassays were specifically designed to detect this compound in urine. taylorandfrancis.com
Initial toxicological studies aimed to determine the physiological activity of cocaine's metabolites. Early investigations into the physiological effects of this compound identified it as a potent vasoconstrictor. researchgate.net
A recent archaeological study has challenged the established timeline of cocaine's presence in Europe. Researchers identified this compound and other coca-related compounds in the brain tissue of two individuals buried in a Milan hospital crypt in the 17th century. smithsonianmag.com This finding suggests that coca consumption, and therefore the presence of this compound in human systems, occurred in Europe far earlier than previously thought. smithsonianmag.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1130667-83-2 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19) |
InChI Key |
GVGYEFKIHJTNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Benzoylecgonine
Formation Mechanisms of Benzoylecgonine (B1201016) from Cocaine
This compound is a primary and major metabolite of cocaine. ontosight.aimajlaw.co.uk Its formation occurs through two principal mechanisms: enzymatic hydrolysis, which is the predominant pathway in the body, and non-enzymatic chemical hydrolysis. nih.govheftpathology.com
The enzymatic breakdown of cocaine is the main route of its metabolism in humans, leading to the formation of this compound and other metabolites. researchgate.net This process is primarily carried out by specific esterase enzymes located in the liver and other tissues. nih.gov
The liver is the principal site for the metabolic conversion of cocaine to this compound. ontosight.ai This biotransformation is catalyzed by human carboxylesterase-1 (hCE-1), a major enzyme in the liver responsible for the hydrolysis of various ester-containing compounds. drugbank.commybiosource.com hCE-1 specifically targets and hydrolyzes the methyl ester group of the cocaine molecule to produce this compound. mybiosource.comnih.govnih.gov Research indicates that this hepatic pathway accounts for the formation of approximately 45% of the total this compound from a given amount of cocaine. amegroups.orgamegroups.cn The enzyme demonstrates Michaelis-Menten kinetics, with a reported Km value for cocaine of 116 µM. drugbank.com The binding of cocaine to hCE-1 is stereoselective, with the naturally occurring (R)-(-)-cocaine isomer showing the highest affinity. capes.gov.brnih.gov
While carboxylesterase-1 in the liver is the primary enzyme for producing this compound, other esterases in the body also participate in cocaine metabolism. nih.gov Butyrylcholinesterase (BChE), an enzyme present in plasma, the intestinal mucosa, and the central nervous system, is highly active in cocaine metabolism. nih.govplos.org However, the primary role of BChE is to hydrolyze cocaine at its benzoyl ester linkage, which produces ecgonine (B8798807) methyl ester, not this compound. nih.govamegroups.orgamegroups.cn Approximately 40% of cocaine is metabolized via this pathway to ecgonine methyl ester by BChE and liver carboxylesterase-2 (CE-2). amegroups.orgamegroups.cn The formation of this compound outside the liver is attributed to the action of esterases found in various other tissues. nih.gov
Enzymatic Hydrolysis Pathways
Role of Carboxylesterase-1 (CE-1) in Hepatic Biotransformation
Subsequent Biotransformation of this compound
This compound itself is not an end-stage metabolite and can be further broken down in the body. This subsequent biotransformation is a critical step in the complete metabolism and eventual elimination of cocaine-related compounds.
This compound undergoes further hydrolysis to yield the metabolites ecgonine and benzoic acid. amegroups.orgamegroups.cn Research has demonstrated that human butyrylcholinesterase (BChE), the same enzyme that metabolizes cocaine to ecgonine methyl ester, is also capable of catalyzing the hydrolysis of this compound. amegroups.orgamegroups.cnnih.gov This finding is significant, as this compound has a stable zwitterionic structure that is generally resistant to hydrolysis. nih.gov Studies have also focused on creating mutant versions of BChE with enhanced efficiency in breaking down both cocaine and this compound. amegroups.orgnih.gov Ecgonine can also be formed through the non-enzymatic hydrolysis of ecgonine methyl ester. researchgate.net
Oxidative Metabolites: Formation of Hydroxythis compound Isomers (e.g., mOHBE, pOHBE)
This compound can undergo aryl hydroxylation to form hydroxylated metabolites, namely meta-hydroxythis compound (m-hydroxythis compound or mOHBE) and para-hydroxythis compound (p-hydroxythis compound or pOHBE). researchgate.netoup.com These compounds are considered minor metabolites of the parent compound, cocaine, and are formed through the oxidation of the benzoyl group of this compound. researchgate.net
Research has identified these hydroxylated isomers in various biological samples. In a study of human plasma following cocaine administration, both mOHBE and pOHBE were detected, although less frequently and at lower concentrations than major metabolites. researchgate.net Notably, pOHBE reached peak concentrations of up to 57.7 ng/mL in this study. researchgate.net Another study analyzing human urine specimens that were positive for this compound found that m-OHBZE and p-OHBZE could be used to confirm that the presence of this compound resulted from cocaine ingestion rather than sample tampering. oup.com
The metabolite m-hydroxythis compound (B1666289) has been identified as a quantitatively significant cocaine metabolite in meconium, the earliest stool of an infant. researchgate.netnih.gov In some meconium samples, the total concentration of m-hydroxythis compound was found to be 0.2 to 6.3 times higher than that of this compound itself. nih.gov This finding highlights that mOHBE can be a major contributor to the immunoreactivity observed in screening assays for this compound in meconium. researchgate.netnih.gov The presence of both m-OHBE and p-OHBE has also been noted in adult urine. researchgate.net
The following table summarizes key findings regarding the oxidative metabolites of this compound.
Table 1: Research Findings on Hydroxythis compound Isomers| Metabolite | Finding | Biological Matrix | Source |
|---|---|---|---|
| m-Hydroxythis compound (mOHBE) | Identified as a minor metabolite. | Human Plasma | researchgate.net |
| Quantitatively important metabolite; concentration can exceed that of this compound. | Meconium | researchgate.netnih.gov | |
| Used as a marker to confirm in vivo metabolism. | Human Urine | oup.com | |
| p-Hydroxythis compound (pOHBE) | Identified as a minor metabolite with peak concentrations up to 57.7 ng/mL. | Human Plasma | researchgate.net |
| Used as a marker to confirm in vivo metabolism. | Human Urine | oup.com |
Comparative Metabolic Dynamics Across Biological Systems
The metabolism of this compound and its parent compounds exhibits notable differences when compared across various biological systems, including in vitro versus in vivo models and between different species. researchgate.netumn.edu
In vitro studies using rat organ microsomes (from liver, kidney, lung, and brain) found that metabolites with a free carboxylic group, such as this compound and 3-hydroxy-benzoylecgonine, were not further oxidized by the microsomal enzymes present. acs.orgnih.gov This suggests that their presence in urine may be due to the hydrolysis of their respective alkylated precursors. acs.orgnih.gov However, other research has demonstrated that this compound can be hydrolyzed in vitro by human butyrylcholinesterase (BChE) and its engineered mutants. nih.gov In these experiments, wild-type human BChE showed a catalytic rate constant (kcat) of 3.6 min⁻¹ against this compound. nih.gov
In vivo, the enzymatic pathway is the predominant mechanism for the formation of this compound from cocaine. researchgate.netnih.gov Further in vivo metabolism of this compound itself can occur. Studies have shown that engineered BChE mutants can significantly hydrolyze this compound in vivo, highlighting a potential pathway for its clearance. nih.gov
Significant interspecies variations in metabolism have been observed, particularly between mice and rats. umn.edunih.gov While the levels of this compound produced from cocaine were comparable between the two species, the profiles of subsequent oxidative metabolites, including hydroxythis compound, were dramatically different. umn.edunih.gov Rats tend to favor extensive aryl hydroxylation reactions on the benzoic acid moiety. umn.edu In contrast, mice preferentially utilize N-oxidation reactions, such as N-demethylation and N-hydroxylation, on the tropane (B1204802) moiety of the molecule. umn.edunih.gov These species-dependent differences in oxidative metabolism were confirmed through in vitro incubations with liver microsomes from both species. umn.edunih.gov Such interspecies differences in biotransformation pathways may account for varying toxicological profiles observed in different animal models. researchgate.net
Table 2: Comparative Metabolic Dynamics of this compound
| Comparison | System 1 | System 2 | Key Differences | Sources |
|---|---|---|---|---|
| In Vitro vs. In Vivo | In Vitro: Not oxidized by rat microsomal enzymes. Can be hydrolyzed by human BChE. | In Vivo: Can be hydrolyzed by BChE and its mutants. | Demonstrates that specific enzymes (BChE) not just general microsomal oxidation are involved in its breakdown. | acs.orgnih.govnih.gov |
| Interspecies (Mouse vs. Rat) | Mouse: Favors N-demethylation and N-hydroxylation pathways for cocaine metabolites. | Rat: Favors extensive aryl hydroxylation, leading to higher levels of hydroxythis compound. | The primary site of oxidative metabolism differs, leading to distinct metabolite profiles. | umn.edunih.gov |
Table 3: Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| mOHBE | meta-hydroxythis compound |
| pOHBE | para-hydroxythis compound |
| o-hydroxythis compound | ortho-hydroxythis compound |
| Cocaine | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Ecgonine | (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
| Benzoic Acid | Benzoic acid |
| BChE | Butyrylcholinesterase |
Advanced Analytical Methodologies for Benzoylecgonine Detection and Quantification
Principles and Applications of Chromatographic Separation Techniques
Chromatographic methods are the gold standard for the confirmation and quantification of benzoylecgonine (B1201016). These techniques separate the analyte from complex biological matrices, and when coupled with mass spectrometry, provide definitive identification and measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements
Gas chromatography-mass spectrometry (GC-MS) has long been a reference method for the analysis of this compound. oup.com The technique involves the separation of volatile compounds in a gaseous mobile phase, followed by detection using a mass spectrometer, which provides structural information based on the mass-to-charge ratio of ionized fragments. For the analysis of this compound, a derivatization step is typically required to increase its volatility. journal-imab-bg.orgresearchgate.net Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH), or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). journal-imab-bg.orgresearchgate.netnih.gov
Advancements in GC-MS technology have focused on improving the speed and efficiency of analysis. Fast GC-MS methods, which may utilize higher temperature ramp rates, have been shown to reduce total assay time by approximately 50% without compromising reliability. nih.gov These methods demonstrate excellent linearity and precision, with coefficients of variation often below 3%. nih.gov Furthermore, the high selectivity of GC-MS minimizes interference from other drugs of abuse, ensuring the accuracy of the results. nih.gov In forensic toxicology, GC-MS is widely used for the confirmation of positive results from initial screening tests and for quantitative analysis in various biological samples, including urine and hair. gcms.cznih.govasme.org
Table 1: Performance Characteristics of Selected GC-MS Methods for this compound Analysis
| Method | Matrix | Derivatizing Agent | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
|---|---|---|---|---|---|
| Fast GC-MS | Urine | PFPA/PFPOH | 25 - 10,000 | Not Specified | nih.gov |
| GC-MS | Hair | Not Specified | 0.2 - 50 (ng/mg) | 0.04 (ng/mg) | nih.gov |
| GC-MS | Blood | BSTFA/MTBSTFA | Not Specified | 25 | journal-imab-bg.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent for the analysis of this compound due to its high sensitivity, specificity, and ability to analyze the compound without derivatization. forensicresources.orgnih.gov This technique separates compounds in a liquid mobile phase, which is then introduced into a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode allows for highly selective detection by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference and enhancing sensitivity. researchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of cocaine and its metabolites, including this compound, in various biological matrices such as plasma, blood, and hair. researchgate.netnih.govnih.gov These methods offer low limits of quantification, often in the low ng/mL range, and demonstrate excellent linearity and precision. researchgate.netnih.gov The high throughput capability of LC-MS/MS, sometimes coupled with automated sample preparation, makes it well-suited for clinical and forensic toxicology laboratories. researchgate.netkurabiotech.com Furthermore, advancements like column-switching techniques can further simplify sample preparation and improve analytical performance by minimizing matrix effects. nih.gov
Table 2: Performance Characteristics of Selected LC-MS/MS Methods for this compound Analysis
| Method | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Plasma | 20 - 2000 | Not Specified | researchgate.net |
| Column-switching LC-MS/MS | Hair | 0.012 - 12.50 (ng/mg) | 0.012 (ng/mg) | nih.gov |
| LC-MS/MS | Blood | 2 - Not Specified | 2 | nih.gov |
High-Performance Liquid Chromatography (HPLC) in this compound Profiling
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another established method for the determination of this compound. nih.govoup.com This technique separates compounds based on their interaction with a stationary phase as a liquid mobile phase is pumped through a column under high pressure. A key advantage of HPLC is its ability to analyze this compound in its native form without the need for derivatization. oup.com
Reversed-phase HPLC is commonly employed, using columns such as C18, and a mobile phase typically consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer. nih.govresearchgate.net Detection is often performed at a UV wavelength around 235 nm. nih.gov HPLC methods have been successfully applied to the analysis of this compound in plasma, urine, and hair. nih.govresearchgate.net While generally less sensitive and specific than mass spectrometric methods, HPLC provides a reliable and cost-effective alternative for many laboratories, with good linearity and precision. oup.comnih.gov
Table 3: Performance Characteristics of Selected HPLC Methods for this compound Analysis
| Method | Matrix | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Reversed-phase HPLC-UV | Plasma and Urine | 0.1 to 20 µg/mL | Not Specified | nih.gov |
| Ion pair reversed-phase HPLC-UV | Urine | 30 ng/mL to 6 µg/mL | 20 ng/mL | nih.gov |
| HPLC-DAD | Hair | 2–200 ng/mg | 1 ng/mg | researchgate.net |
Immunoassay Technologies for Screening and Quantitative Analysis
Immunoassay techniques are widely used for the initial screening of this compound in biological samples. These methods are based on the principle of antigen-antibody binding and are known for their speed and high throughput.
Enzyme-Multiplied Immunoassay Technique (EMIT) and Radioimmunoassay (RIA) Evaluation
The Enzyme-Multiplied Immunoassay Technique (EMIT) is a homogeneous immunoassay used for the qualitative and semi-quantitative determination of this compound, primarily in urine. siemens-healthineers.comuw.edu It relies on an enzyme-labeled drug that competes with the drug in the sample for binding sites on a specific antibody. The enzyme's activity is altered upon binding, and this change is measured to determine the presence of the drug. EMIT assays for this compound demonstrate high specificity and good precision. siemens-healthineers.com They are often used as a preliminary screening tool, with positive results typically requiring confirmation by a more specific method like GC-MS. gcms.cznih.gov
Radioimmunoassay (RIA) is another competitive binding assay that utilizes a radiolabeled antigen to detect this compound. ontosight.ai In this technique, the unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound for a limited number of antibody binding sites. tandfonline.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample. RIA is a highly sensitive method and has been evaluated against chromatographic techniques, showing good correlation. nih.gov Studies have shown that RIA is a reliable method for detecting this compound in various matrices, including urine and blood. nih.govnih.gov
Table 4: Comparison of EMIT and RIA for this compound Detection
| Technique | Principle | Typical Application | Key Features | Reference |
|---|---|---|---|---|
| EMIT | Homogeneous enzyme immunoassay | Qualitative/semi-quantitative screening in urine | High specificity, good precision, rapid | siemens-healthineers.comnih.gov |
| RIA | Competitive radioimmunoassay | Screening and detection in urine and blood | High sensitivity, reliable, good correlation with GC-MS | ontosight.ainih.gov |
Innovations in Immunochromatographic Assays (e.g., Lateral Flow Microarrays, Multi-spot Immunochip Technology)
Recent innovations in immunoassay technology have led to the development of advanced platforms for this compound detection. Lateral flow microarrays combine the principles of immunochromatography with microarray technology to enable the simultaneous detection of multiple analytes in a single test. researchgate.netresearchgate.net These devices typically consist of a nitrocellulose membrane with a microarray of immobilized antigens. researchgate.net When a sample is applied, labeled antibodies bind to the target analytes and are then captured by the corresponding antigens on the microarray, producing a detectable signal.
This technology allows for the rapid and multiplexed analysis of drugs of abuse, including this compound. researchgate.net Multi-spot immunochip technology integrated into lateral flow assays offers a rapid format (e.g., 10-minute analysis time) with low detection limits, comparable to conventional single-analyte strip methods. researchgate.net These innovative assays provide a powerful tool for on-site screening and point-of-care testing, offering advantages in terms of speed, ease of use, and the ability to test for multiple substances simultaneously. researchgate.netmdpi.com
Advanced Mass Spectrometry Techniques for Direct Analysis
Direct analysis techniques in mass spectrometry have revolutionized the detection of this compound by minimizing or eliminating the need for extensive sample preparation. These methods offer rapid screening and high-throughput capabilities.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful tool for the direct analysis of biomolecules, including drugs of abuse and their metabolites in various biological samples. nih.gov In the context of this compound, MALDI-MS is utilized for its ability to detect the compound in trace amounts, making it an ideal technique for biomarker identification. nih.gov This is particularly valuable in the analysis of hair samples, which can provide a historical record of drug use. scielo.br
In MALDI-MS analysis, a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), is mixed with the sample. scielo.brresearchgate.net This mixture is then irradiated with a laser, causing the desorption and ionization of the analyte molecules, which are subsequently detected by the mass spectrometer. scielo.br Research has demonstrated the successful application of MALDI-MS for the detection of cocaine and its metabolites, including this compound, in hair strands. scielo.brresearchgate.net Studies have shown a significant correlation between the qualitative results obtained by MALDI-MS and quantitative data from established methods like gas chromatography-mass spectrometry (GC-MS). scielo.brresearchgate.net Notably, MALDI-MS can detect analytes even at low concentrations. scielo.br
Imaging mass spectrometry using MALDI has also been employed to visualize the distribution of cocaine and its metabolites within a single fingerprint, offering the potential to distinguish between dermal contact and ingestion. researchgate.net Furthermore, MALDI combined with Fourier transform mass spectrometry (MALDI-FTMS) has been used to analyze hair strands for cocaine and its metabolites, providing chronological information about drug consumption. scielo.br The high resolution and mass selectivity of tandem mass spectrometry techniques like MALDI-TOF/TOF MS are crucial for identifying specific peptide biomarkers associated with certain conditions. mdpi.com
Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of samples in their native environment with minimal to no sample preparation. jst.go.jptandfonline.com This makes them particularly suitable for high-throughput screening and trace detection of substances like this compound.
Desorption Electrospray Ionization (DESI) is a prominent ambient ionization technique where a spray of charged solvent droplets is directed onto a sample surface. jst.go.jp This process desorbs and ionizes analytes from the surface, which are then drawn into the mass spectrometer for analysis. jst.go.jp DESI has been successfully used to detect cocaine and its metabolites, this compound and methylecgonine, in fingerprints. rsc.orgkcl.ac.uknih.govresearchgate.net The technique's ability to operate under ambient conditions allows for rapid sample throughput compared to traditional chromatographic methods. rsc.org DESI combined with a triple quadrupole (QqQ) system can perform multiple reaction monitoring (MRM) imaging, which enhances selectivity by monitoring unique precursor ion-product ion transitions. acs.org Research has shown that DESI suffers from less ion suppression compared to MALDI in certain applications. acs.org
Secondary Ion Mass Spectrometry (SIMS) is another surface-sensitive analytical technique that uses a primary ion beam to sputter the sample surface, generating secondary ions that are subsequently analyzed by the mass spectrometer. researchgate.netrsc.org Time-of-Flight SIMS (ToF-SIMS) provides detailed chemical and spatial information about a surface. ionoptika.com While early studies found the sensitivity of SIMS to be insufficient for detecting this compound in fingerprints, advancements such as the use of a water cluster ion source have significantly enhanced ion yields, enabling the detection of trace amounts of the metabolite. rsc.orgkcl.ac.uknih.govionoptika.com Water Cluster SIMS has been shown to visualize the distribution of this compound in fingerprints with high spatial resolution, capable of resolving individual pore structures. researchgate.netionoptika.com This level of detail can help to distinguish between drug administration and mere contact. researchgate.net
Other ambient ionization techniques like probe electrospray ionization (PESI) have also been applied for the rapid and sensitive detection of illicit drugs, including cocaine and its metabolites, in human body fluids. rsc.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Biomarker Identification
Methodological Validation and Performance Metrics in Research Settings
The validation of analytical methods is crucial to ensure the reliability and accuracy of results in a research setting. This process involves the assessment of several key performance metrics.
Sensitivity refers to the ability of a method to detect small amounts of an analyte. For this compound, high sensitivity is paramount, especially when analyzing samples with low concentrations of the metabolite. Advanced mass spectrometry techniques offer excellent sensitivity for trace detection. rsc.org
Specificity is the ability of a method to unequivocally identify the target analyte in the presence of other components, such as impurities, degradation products, or matrix components. metrology-journal.org In the analysis of this compound, specificity ensures that the signal detected is indeed from the metabolite and not from other structurally similar compounds. ubi.ptnih.gov The use of tandem mass spectrometry (MS/MS) significantly enhances specificity by monitoring characteristic fragment ions of the parent molecule. scielo.brnih.gov
Selectivity is closely related to specificity and refers to the ability of an analytical method to differentiate and quantify the analyte in a complex mixture without interference from other components. metrology-journal.orgubi.pt Good selectivity is demonstrated when no interfering peaks are observed at the retention time of the analyte. For instance, in the analysis of this compound in hair, a method is considered selective if it can distinguish the analyte from other substances present in the hair matrix. ubi.pt
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. oup.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govscielo.br These parameters are critical for establishing the performance of a method, particularly in forensic toxicology where cutoff levels are often mandated.
Various studies have reported the LOD and LOQ for this compound using different analytical techniques and matrices. These values can vary significantly depending on the methodology and the sample type.
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| GC-MS | Hair | 15 pg/mg | 50 pg/mg | ubi.pt |
| GC-MS | Hair | - | 0.5 ng/mg | nih.gov |
| GC-IT-MS | Cell Culture | 0.40 ± 0.04 ng/mL | 1.34 ± 0.14 ng/mL | nih.gov |
| GC-MS | Urine | 5 ng/mL | - | oup.com |
| HF-LPME-GC-MS | Hair | 0.03 ng/mg | 0.05 ng/mg | scielo.br |
| HPLC-MS/MS | Urine | 3.6 ng/mL | 12 ng/mL | |
| LC-MS/MS | Hair | 0.3 pg/mg | 1 pg/mg | researchgate.net |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. cumhuriyet.edu.tr It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). cumhuriyet.edu.tr Intra-day precision assesses the precision within a single day, while inter-day precision evaluates it over different days. ubi.ptscielo.br For this compound analysis, precision values (CV%) are typically expected to be within 15-20%. scielo.brnih.gov
Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. metrology-journal.orgcumhuriyet.edu.tr It is often expressed as the percentage of recovery or the relative error. ubi.pt For bioanalytical methods, accuracy values are generally required to be within 80-120% of the nominal value. scielo.br
Linearity demonstrates the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ubi.ptcumhuriyet.edu.tr A linear relationship is typically evaluated by a regression analysis, and the correlation coefficient (r or r²) is used to express the quality of the fit, with values greater than 0.99 being desirable. scielo.brnih.govscielo.br
| Analytical Method | Matrix | Linearity (Range) | Correlation Coefficient (r²) | Precision (CV%) | Accuracy (% Recovery/Error) | Source |
|---|---|---|---|---|---|---|
| GC/IT-MS | Cell Culture | - | > 0.99 | 3.6% - 13.5% (Intra-day) | 92.7% - 111.9% | nih.gov |
| GC/MS | Hair | 0.05 - 20 ng/mg | 0.9981 - 0.9994 | < 12% (Combined Intra- and Inter-day) | Within 4% error | ubi.pt |
| GC-MS | Urine | 20 - 3000 ng/mL | 0.9997 | 7.8% - 12.3% | 97.5% - 104.8% | scielo.br |
| HPLC-MS/MS | Urine | - | > 0.99 | < 15% (Intra- and Inter-day) | 77% - 119% recovery | |
| HF-LPME-GC-MS | Hair | 0.05 - 5 ng/mg | > 0.99 | Acceptable | Acceptable | scielo.br |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
Development and Characterization of Certified Reference Materials for Research
The accuracy and reliability of analytical methodologies for the detection and quantification of this compound are fundamentally reliant on the availability of high-purity, well-characterized Certified Reference Materials (CRMs). These CRMs serve as the benchmark for calibrating analytical instruments, validating methods, and ensuring the traceability of measurement results. The development and characterization of such materials involve a rigorous process encompassing synthesis or purification, comprehensive characterization, and thorough assessment of homogeneity and stability. caymanchem.comscientificlabs.co.uksigmaaldrich.com
A crucial aspect of CRM development is the initial production of the this compound material itself. One approach involves the synthesis of this compound from purified cocaine, which can be isolated from seized illicit substances using chromatographic techniques. nih.govresearchgate.net This method not only provides a source for the target compound but also highlights the potential for forensic laboratories to produce their own reference standards. nih.govresearchgate.net Following synthesis or purification, the material undergoes extensive characterization to confirm its identity and determine its purity. Techniques such as ultra-high-resolution mass spectrometry and nuclear magnetic resonance are employed for structural confirmation. nih.govresearchgate.net
The National Institute of Standards and Technology (NIST) has been instrumental in developing Standard Reference Materials (SRMs) for cocaine and its metabolites, including this compound, in a human urine matrix. researchgate.netnih.govnist.gov For instance, SRM 1508 is intended for validating methods used in the determination of cocaine and this compound in human urine and consists of freeze-dried urine at three different concentration levels of the analytes, plus a blank. nist.gov
The certification of these materials requires the use of at least two independent, validated analytical methods. For this compound in SRM 1508, the concentrations were determined using gas chromatography/mass spectrometry (GC/MS) and flow injection analysis/thermospray mass spectrometry (FIA/MS). researchgate.netnih.gov The certified values are established through statistical evaluation of the results from these independent methods. researchgate.netnih.gov
A critical component of the characterization process is the assessment of the material's homogeneity and stability over time and under various storage conditions. nih.govresearchgate.netresearchgate.net Homogeneity studies are conducted to ensure that each unit of the CRM has a consistent concentration of the analyte. nih.govresearchgate.net Stability studies are performed to determine the shelf-life of the CRM and the optimal storage conditions. researchgate.net These studies often involve evaluating the material's stability at different temperatures (e.g., -20°C, 4°C, 25°C, and 37°C) over various time intervals. researchgate.net For example, one study found no significant loss of this compound under various short-term and long-term storage conditions. researchgate.net
The comprehensive Certificate of Analysis (CoA) that accompanies a CRM provides users with essential information, including the certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comsigmaaldrich.com This ensures that laboratories using the CRM can have confidence in the accuracy and reliability of their analytical results. scientificlabs.co.uksigmaaldrich.com
Below are tables summarizing data from research on the characterization and certification of this compound reference materials.
Table 1: Purity of Synthesized this compound Reference Standard
| Compound | Purity (%) | Analytical Techniques Used for Characterization |
| This compound | 96.34 | Ultra-high-resolution mass spectrometry, Nuclear magnetic resonance |
| Cocaine (for synthesis) | 98.37 | Chromatographic techniques, Ultra-high-resolution mass spectrometry, Nuclear magnetic resonance |
| Data sourced from a study on the production of reference standards from seized illicit substances. nih.govresearchgate.net |
Table 2: Certified Concentrations of this compound in NIST SRM 1508 (Human Urine)
| Level | Certified Concentration (ng/mL) | Analytical Methods Used for Certification |
| Level 1 | 103 | Gas chromatography/mass spectrometry (GC/MS), Flow injection analysis/thermospray mass spectrometry (FIA/MS) |
| Level 2 | 259 | Gas chromatography/mass spectrometry (GC/MS), Flow injection analysis/thermospray mass spectrometry (FIA/MS) |
| Level 3 | 510 | Gas chromatography/mass spectrometry (GC/MS), Flow injection analysis/thermospray mass spectrometry (FIA/MS) |
| This Standard Reference Material is intended for validating methods for the determination of cocaine and this compound in human urine. nih.govnist.gov |
Table 3: Stability of this compound in Spiked Oral Fluid
| Storage Condition | Duration | Stability Finding |
| 25°C and 37°C | Up to 7 days (Short-term) | No significant loss observed |
| 4°C and -20°C | Up to 2 months (Long-term) | No significant loss observed |
| Freeze-thaw cycles | 3 cycles | No significant loss observed |
| These findings are based on a study evaluating the stability of various drugs, including this compound, in oral fluid. researchgate.net |
Environmental Fate and Degradation of Benzoylecgonine
Environmental Occurrence and Distribution Studies
Detection in Wastewater and Surface Water Systems
Benzoylecgonine (B1201016) is frequently detected in urban water systems across the globe. amegroups.orgvtei.cz Wastewater analysis has become a tool to estimate cocaine consumption in various regions. wikipedia.orgnih.gov For instance, a 2005 study in Italy utilized the concentration of this compound in the Po River to estimate the number of cocaine users in the area. wikipedia.orgnih.gov A similar study was conducted in 2006 in the Swiss ski town of Saint-Moritz using wastewater analysis. wikipedia.orgnih.gov
The concentrations of this compound in wastewater and surface waters can vary significantly depending on the location and the efficiency of wastewater treatment plants (WWTPs). Studies have reported its presence in the ng/L to µg/L range in surface waters. mdpi.comresearchgate.net For example, research in Spain found this compound concentrations up to 0.316 µg/L in the Sar River. mdpi.com In Australia, mean concentrations of 8.03 µg/L have been reported in treated wastewater effluent. mdpi.com A study in a Brazilian coastal zone detected this compound at concentrations ranging from 8.20 to 38.59 ng/L. researchgate.net Furthermore, a European wastewater analysis in 136 cities found population-normalized mass loads of up to 225 mg/day per 1,000 inhabitants in 2019. amegroups.org
Even after treatment, this compound can persist and be discharged into rivers and other surface water bodies. nih.gov Its presence has been confirmed in various European rivers and even in some drinking water supplies, albeit at levels considered too low to pose a risk to the human population. wikipedia.orgamegroups.cn A study in the United Kingdom found traces of this compound in drinking water, alongside other common pharmaceuticals. wikipedia.org
Table 1: Reported Concentrations of this compound in Various Water Systems
| Location | Water System | Concentration Range |
|---|---|---|
| Po River, Italy | River Water | Not specified, used for consumption estimates |
| Sar River, Spain | Surface Water | Up to 0.316 µg/L |
| Australia | Treated Wastewater | Mean of 8.03 µg/L |
| Santos Bay, Brazil | Coastal Water | 8.20 - 38.59 ng/L |
| Europe (136 cities) | Wastewater | Up to 225 mg/day/1000 people |
| United Kingdom | Drinking Water | Trace amounts |
Predictive Modeling of Environmental Concentrations (e.g., Fugacity Models)
To better understand the environmental distribution of this compound, scientists have employed predictive models like the Mackay-type level II fugacity model. nih.govkisti.re.kr These models help estimate the behavior and final concentrations of substances in different environmental compartments, such as water, soil, and air. nih.govacs.org
A study using a fugacity model predicted that environmental concentrations of this compound would primarily be in the ng/L range in aquatic systems, with negligible amounts in the air. nih.gov The model considered factors like initial cocaine intake, its degradation to this compound, wastewater treatment processes, and the subsequent environmental fate of the compound. nih.gov The predicted environmental concentrations (PECs) from this model were found to be consistent with experimentally measured concentrations in several European rivers. nih.gov This demonstrates the utility of fugacity models for assessing the environmental fate of highly water-soluble and low-volatility organic compounds. nih.gov However, it's important to note that these models may not fully account for factors like ionization, which can introduce uncertainty into the predictions. sefari.scot
Mechanisms of Environmental Degradation
The persistence of this compound in the environment is influenced by various degradation processes, both biotic and abiotic.
Biotic Degradation Processes (e.g., in Sewage Sludge, Bacterial Biotransformation)
Microorganisms play a role in the breakdown of this compound. nih.govresearchgate.net In sewage sludge, both biotic and abiotic degradation of this compound occur, leading to the formation of various short-chain compounds and metabolites. fountainjournals.comkwasu.edu.ng Studies have shown that temperature significantly impacts the rate of degradation, with slower breakdown at lower temperatures (e.g., 4°C) compared to higher temperatures (e.g., 19°C). fountainjournals.comkwasu.edu.ngresearchgate.net The removal rates for this compound in sewage sludge batch tests have been reported to be as high as 90.6% after a few hours of equilibration. fountainjournals.comkwasu.edu.ng
Bacterial biotransformation is a key process in the degradation of cocaine and its metabolites. nih.govnih.gov Certain bacteria possess enzymes, such as carboxylesterases, that can hydrolyze cocaine to this compound. nih.govresearchgate.net For example, Bacillus subtilis and Bacillus licheniformis have been shown to produce enzymes that perform this conversion. nih.govresearchgate.net While some bacteria can further break down cocaine into other products, the stability of this compound makes its complete degradation more challenging. nih.govnih.gov The biotransformation of this compound in sewer systems is an important factor to consider when using wastewater analysis to estimate cocaine consumption, as in-sewer degradation can affect the final measured concentrations. nih.govresearchgate.net
Abiotic Degradation Pathways (e.g., Hydrolysis, Chlorination, Photocatalysis, Advanced Oxidation)
Abiotic processes also contribute to the degradation of this compound in the environment. wikipedia.orgvulcanchem.com These include:
Hydrolysis: this compound can be formed through the chemical hydrolysis of cocaine, particularly at alkaline pH. scielo.br
Chlorination: During water treatment, chlorination can lead to the formation of transformation products. nih.govresearchgate.net Studies have shown that the reaction of this compound with chlorine can produce several by-products. researchgate.netresearchgate.net The efficiency of this process can be influenced by factors like pH and the amount of organic matter in the water. researchgate.net
Photocatalysis and Advanced Oxidation Processes (AOPs): These are promising technologies for removing persistent organic pollutants like this compound from water. wikipedia.orgcreative-biolabs.comvulcanchem.comcreative-biolabs.com AOPs generate highly reactive free radicals, such as hydroxyl radicals (•OH), that can effectively degrade these compounds. nih.govmdpi.com
Fenton and Photo-Fenton Reactions: These AOPs have shown high efficiency in removing this compound, with some studies reporting removal rates of around 90-92%. amegroups.orgamegroups.cn
Ozone Oxidation: Ozonation has been used in drinking water treatment plants, but its effectiveness in removing this compound can be limited due to the compound's chemical structure. amegroups.orgamegroups.cn
UV/H₂O₂ Process: This method, which involves the use of ultraviolet light and hydrogen peroxide, can completely mineralize organic compounds. mdpi.com
Identification and Characterization of Environmental Transformation Products
The degradation of this compound through various processes results in the formation of several transformation products. nih.govresearchgate.net Identifying and characterizing these products is crucial for a complete understanding of the environmental fate of this compound.
Studies have utilized advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry to identify these transformation products. nih.govresearchgate.net In experiments simulating environmental conditions, the degradation of this compound through chlorination and photo-degradation has been shown to produce several compounds. nih.govresearchgate.net
For instance, chlorination of this compound can lead to the formation of up to three different degradation products. nih.govresearchgate.net Photo-degradation, using either UV irradiation or simulated sunlight, can result in as many as seven transformation products. nih.govresearchgate.net One of the identified transformation products is northis compound, a known metabolite of cocaine. nih.govresearchgate.net The other degradation products result from processes like chlorination, dealkylation, hydroxylation, and nitration, or a combination of these. nih.govresearchgate.net
Some of these previously unreported degradation products have also been detected in real-world samples of sewage and surface water, highlighting the importance of studying these transformation pathways. nih.govresearchgate.net
Ecotoxicological Investigations and Environmental Impact Assessment
This compound (BE), the primary metabolite of cocaine, is frequently detected in aquatic environments due to its high excretion rate and incomplete removal by wastewater treatment plants. nih.govresearchgate.net Its persistence and biological activity have prompted investigations into its potential ecotoxicological effects on non-target aquatic organisms. amegroups.orgoup.com
Sub-lethal Effects on Aquatic Organisms and Ecosystems
Exposure to environmentally relevant concentrations of this compound has been shown to induce a range of sub-lethal effects in various aquatic species, impacting their physiology, behavior, and reproductive success. amegroups.orgnih.gov These effects are often observed at concentrations similar to those found in surface waters, highlighting the potential risk to aquatic ecosystems. amegroups.orgnih.gov
Research on the freshwater cladoceran Daphnia magna, a key species in aquatic food webs, demonstrated that exposure to BE at concentrations of 0.5 and 1.0 μg/L led to significant biochemical and behavioral changes. nih.gov While a high concentration (1.0 µg/L) caused a 5% reduction in swimming activity, it also induced oxidative stress and inhibited acetylcholinesterase activity, which in turn affected the organism's swimming behavior and reproduction. amegroups.orgnih.gov
In the case of the freshwater bivalve Dreissena polymorpha (zebra mussel), studies have revealed notable adverse effects. amegroups.cnresearchgate.net Mussels exposed to BE concentrations of 0.5 μg/L and 1.0 μg/L for 14 days exhibited a significant decrease in lysosomal membrane stability and imbalances in the activities of defense enzymes. nih.govresearchgate.net The higher concentration of 1.0 μg/L also resulted in significant primary and fixed DNA damage, including strand breaks, an increased frequency of apoptotic cells, and the formation of micronuclei. nih.govresearchgate.net A mixture of illicit drugs containing BE at 300 ng/L was found to alter the oxidative status of zebra mussels, leading to genetic damage. amegroups.orgamegroups.cn
Zebrafish (Danio rerio) embryos have also been a focus of ecotoxicological studies, with some findings suggesting that BE is more toxic than its parent compound, cocaine. amegroups.orgamegroups.cn Exposure to BE concentrations as low as 11.5 ng/L induced DNA damage and slight oxidative stress. researchgate.net At a concentration of 0.3 μg/L, BE significantly altered the protein profile of zebrafish embryos, affecting proteins related to the eye lens, lipid transport, and energy metabolism. amegroups.cn A higher concentration of 1 μg/L had additional impacts on proteins involved in lipid metabolism and the oxidative stress response. amegroups.cn
Table 1: Summary of Sub-lethal Effects of this compound on Aquatic Organisms
| Organism | Exposure Concentration(s) | Observed Sub-lethal Effects | Citations |
| Daphnia magna (Water Flea) | 0.5 and 1.0 µg/L | Induced oxidative stress, inhibited acetylcholinesterase (AChE) activity, altered swimming behavior and reproduction. | amegroups.orgnih.gov |
| Dreissena polymorpha (Zebra Mussel) | 0.5 and 1.0 µg/L | Decreased lysosomal membrane stability, imbalanced defense enzyme activities, DNA damage (strand breaks, apoptosis, micronuclei at 1.0 µg/L). | nih.govresearchgate.net |
| Dreissena polymorpha (Zebra Mussel) | 300 ng/L (in a mixture) | Altered oxidative status, genetic damage. | amegroups.orgamegroups.cn |
| Danio rerio (Zebrafish) Embryos | 11.5 ng/L | DNA damage and slight oxidative stress. | researchgate.net |
| Danio rerio (Zebrafish) Embryos | 0.3 µg/L and 1.0 µg/L | Altered protein profiles related to metabolism; higher concentration affected proteins for lipid metabolism and oxidative stress response. | amegroups.cn |
| Mytilus galloprovincialis (Mediterranean Mussel) | 20 ng/L (with 500 ng/L cocaine) | Induced an oxidative stress situation. | amegroups.orgamegroups.cn |
Cellular and Molecular Responses in Exposed Environmental Species (e.g., Calcium Homeostasis and Oxidative Stress Markers)
At the cellular and molecular level, this compound exposure triggers significant responses, primarily related to oxidative stress and disruptions in calcium homeostasis. nih.govamegroups.cn These responses are considered key mechanisms underlying the broader toxicological effects observed in aquatic organisms. amegroups.cnresearchgate.net
Oxidative Stress Markers
A common response to BE exposure in aquatic organisms is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. amegroups.cnnih.gov This imbalance leads to oxidative damage to vital macromolecules like lipids and proteins. amegroups.cnresearchgate.net
Studies have documented specific changes in oxidative stress biomarkers:
Reactive Oxygen Species (ROS): In D. magna, ROS levels increased by 13% following exposure to BE. amegroups.org
Antioxidant Enzymes: The activities of antioxidant enzymes are consistently altered. In D. magna, glutathione (B108866) peroxidase (GPx) activity increased by 68%, while glutathione S-transferase (GST) activity rose by 80% and 46% at BE concentrations of 0.5 and 1.0 μg/L, respectively. amegroups.orgnih.gov In zebrafish embryos, significant increases in superoxide (B77818) dismutase (SOD) and GPx were recorded at a BE concentration of approximately 1.16 μg/L. amegroups.org Similarly, exposure of D. polymorpha to BE led to imbalances in the activities of catalase (CAT), SOD, and GPx. nih.govresearchgate.net
Oxidative Damage: The end products of oxidative damage, such as lipid peroxidation (LPO) and protein carbonyl content (PCC), have been measured. Significant increases in both LPO and PCC were found in D. polymorpha exposed to 1 μg/L of BE, confirming that the induced oxidative stress results in macromolecular damage. amegroups.cnresearchgate.net
Table 2: Cellular and Molecular Responses to this compound Exposure
| Organism | Exposure Concentration | Molecular/Cellular Response | Citations |
| Daphnia magna | 0.5 and 1.0 µg/L | ROS increased by 13%; GPx activity increased by 68%; GST activity increased by 80% (at 0.5 µg/L) and 46% (at 1.0 µg/L). | amegroups.orgnih.gov |
| Danio rerio Embryos | ~1.16 µg/L (4 nM) | Significant increases in Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activity. | amegroups.org |
| Dreissena polymorpha | 0.5 and 1.0 µg/L | Imbalances in Catalase (CAT), SOD, and GPx activities. | nih.govresearchgate.net |
| Dreissena polymorpha | 1.0 µg/L | Significant increases in Lipid Peroxidation (LPO) and Protein Carbonyl Content (PCC). | amegroups.cnresearchgate.net |
| Dreissena polymorpha | 0.5 and 1.0 µg/L | Over-expression of calreticulin (B1178941), indicating an effect on calcium homeostasis. | nih.govamegroups.cn |
Calcium Homeostasis
Beyond oxidative stress, this compound appears to disrupt calcium homeostasis, a critical cellular process for signaling and function. nih.govamegroups.cn Research on the gills of the zebra mussel (Dreissena polymorpha) using proteomics revealed that exposure to BE concentrations of 0.5 and 1 μg/L resulted in the over-expression of the precursor to calreticulin. nih.govamegroups.cn Calreticulin is a key protein involved in the proper folding and assembly of proteins within the endoplasmic reticulum and plays a crucial role in maintaining cellular calcium balance. amegroups.cn This disruption of calcium homeostasis is a probable contributor to the consequent imbalance of oxidative stress observed in exposed organisms. nih.gov It is suggested that BE's mechanism may involve causing an influx of extracellular calcium, thereby increasing intracellular calcium levels. amegroups.org
Biological Interactions and Pharmacodynamic Investigations Preclinical Focus
Characterization of Cellular and Molecular Interactions
The biological effects of benzoylecgonine (B1201016) are rooted in its interactions with cellular and molecular targets, leading to downstream changes in signaling pathways and protein expression.
Receptor Binding and Activation Profiles
Preclinical research has shown that this compound exerts effects through direct interaction with specific receptors. A notable interaction is with the α1-adrenergic receptor. amegroups.org Studies suggest that the vasoconstrictive effect of this compound is mediated through the stimulation of these receptors, a mechanism it shares with cocaine. amegroups.org This interaction is significant as α1-adrenergic receptors are crucial in mediating the physiological effects of epinephrine (B1671497) and norepinephrine. tandfonline.com Activation of these G protein-coupled receptors can trigger a cascade of intracellular events, including the hydrolysis of polyphosphoinositides by phospholipase C. tandfonline.com While both cocaine and this compound act on α1-adrenergic receptors, some research indicates they may employ different mechanisms to produce vasoconstriction. amegroups.org
Modulation of Intracellular Signaling Pathways
This compound has been shown to modulate key intracellular signaling pathways, particularly those involving calcium homeostasis. amegroups.orgnih.gov Even at low concentrations, this compound can significantly alter the expression of proteins related to calcium regulation. amegroups.org
Extracellular Calcium Influx: Research indicates that cocaine and its metabolites can induce an influx of extracellular calcium. researchgate.netjneurosci.org This influx can act as a trigger for various cellular processes. researchgate.net Studies have shown that cocaine administration can upregulate the expression of endoplasmic reticulum (ER) stress proteins through a mechanism involving the activation of glutamate (B1630785) and dopamine (B1211576) receptors, which in turn alters calcium homeostasis. nih.gov The ER plays a vital role in maintaining calcium balance within neurons, and its disruption can impact intracellular signaling and synaptic plasticity. biorxiv.org
Protein Expression Related to Calcium Homeostasis: Exposure to this compound affects the expression of several proteins crucial for calcium homeostasis. amegroups.orgnih.gov A notable example is the overexpression of the precursor of calreticulin (B1178941). amegroups.org Calreticulin is a key chaperone protein within the endoplasmic reticulum that binds calcium and is involved in proper protein folding and maturation. amegroups.orgbiorxiv.org The upregulation of calreticulin suggests a cellular response to disruptions in calcium levels and protein processing caused by this compound. amegroups.orgbiorxiv.org
Comparative Pharmacodynamic Analyses in Preclinical Models
Preclinical studies comparing the pharmacodynamics of this compound to its parent compound, cocaine, have revealed important distinctions in their biological activity.
In vivo studies have demonstrated that this compound is a more potent vasoconstrictor than cocaine, with cerebral arteries showing particular sensitivity. amegroups.org An in vitro study reported that a 10⁻⁵ M concentration of this compound caused a 30.1% ± 4.96% decrease in arterial diameter. amegroups.org Furthermore, this compound appears to induce seizures more frequently and with a longer latency compared to equimolar amounts of cocaine. amegroups.org
The table below summarizes key pharmacodynamic comparisons between this compound and cocaine based on available preclinical data.
| Feature | This compound | Cocaine | Source |
| Vasoconstriction | More potent than cocaine, particularly in cerebral arteries. | Potent vasoconstrictor. | amegroups.org |
| Seizure Induction | Induces seizures more frequently and with a longer latency than equimolar amounts of cocaine. | Induces seizures. | amegroups.org |
| Receptor Interaction | Mediates vasoconstriction via α1-adrenergic receptor stimulation. | Mediates vasoconstriction via α1-adrenergic receptor stimulation. | amegroups.org |
| Locomotor Activity | Does not produce stimulatory locomotor activity. | Produces stimulatory locomotor activity. | researchgate.net |
| Half-life | Longer half-life, detectable in urine for up to 4 days. | Shorter half-life. | amegroups.org |
Investigational Enzyme-Based Strategies for this compound Biotransformation
Given the long-lasting toxicity of this compound, research has focused on developing enzyme-based therapies to accelerate its breakdown into non-toxic metabolites. amegroups.orgresearchgate.net
Identification of Biocatalysts with Inherent this compound Hydrolysis Activity
A key enzyme identified for its potential in this compound metabolism is human butyrylcholinesterase (BChE). amegroups.orgresearchgate.net While BChE is known to hydrolyze cocaine to the inactive metabolite ecgonine (B8798807) methyl ester, it also possesses inherent, albeit low, activity against this compound. amegroups.orgacs.orgresearchgate.netnih.gov BChE catalyzes the hydrolysis of this compound to ecgonine and benzoic acid, both of which are considered non-toxic. amegroups.org The discovery of this inherent activity has provided a promising starting point for developing enzymatic therapies to detoxify both cocaine and its persistent metabolite, this compound. amegroups.orgresearchgate.net
Rational Design and Engineering of Enzymes for Enhanced Catalytic Efficiency
To improve upon the natural catalytic ability of BChE, scientists have employed rational design and enzyme engineering to create mutants with enhanced efficiency for hydrolyzing both cocaine and this compound. amegroups.orgresearchgate.netresearchgate.net The wild-type human BChE has a low catalytic efficiency against (-)-cocaine. researchgate.netacs.org Through site-directed mutagenesis, researchers have developed several BChE mutants with significantly improved catalytic activity. amegroups.orgpnas.org
For instance, two notable mutants, designated E14-3 (A199S/S287G/A328W/Y332G) and E12-7 (A199S/F227A/S287G/A328W/Y332G), have shown substantial increases in their ability to degrade this compound compared to the wild-type enzyme. amegroups.org The E12-7 mutant, in particular, has demonstrated a 2020-fold improvement in catalytic efficiency against (-)-cocaine and is also highly efficient at hydrolyzing this compound. portlandpress.com These engineered enzymes represent a significant advancement in the development of potential therapeutics for cocaine overdose by not only rapidly metabolizing cocaine but also clearing the toxic and long-lasting this compound. amegroups.orgdntb.gov.ua
The table below highlights some of the engineered BChE mutants and their improved catalytic efficiencies against cocaine.
| Enzyme | Mutations | Fold Improvement in Catalytic Efficiency (vs. Wild-Type BChE for (-)-cocaine) | Source |
| A328W/Y332A BChE | A328W, Y332A | ~9.4 | pnas.org |
| A199S/S287G/A328W/Y332G BChE (E14-3) | A199S, S287G, A328W, Y332G | ~456 ± 41 | amegroups.orgpnas.org |
| A199S/F227A/S287G/A328W/Y332G BChE (E12-7) | A199S, F227A, S287G, A328W, Y332G | ~2020 | amegroups.orgportlandpress.com |
| Various Mutants (E5-E9) | Multiple mutations, including on F227 | ~1000 to ~2000 | acs.org |
In Vitro and In Vivo Efficacy Studies of Engineered Biocatalysts in Preclinical Models
The development of engineered biocatalysts, or enzymes, represents a promising therapeutic strategy aimed at accelerating the metabolism of cocaine, thereby reducing its psychoactive effects and toxicity. This approach primarily focuses on hydrolyzing cocaine to biologically inactive metabolites before it can exert its full effects on the central nervous system. The efficacy of these biocatalysts has been extensively evaluated in various preclinical models.
Engineered enzymes are typically derived from two main sources: human butyrylcholinesterase (BChE) and bacterial cocaine esterase (CocE). While natural BChE hydrolyzes cocaine, its catalytic efficiency is too low to be effective against high concentrations of the drug. researchgate.net Consequently, researchers have engineered mutants with significantly enhanced catalytic activity. One such mutant, CocH3 (an A199S/F227A/S287G/A328W/Y332G mutant of human BChE), has demonstrated a considerable improvement in catalytic efficiency against cocaine. nih.gov In vivo studies in rats showed that administering CocH3 dramatically altered the metabolic profile of cocaine. nih.gov In the absence of the engineered enzyme, the primary metabolic pathway is hydrolysis to this compound (BZE). nih.gov However, after intravenous administration of CocH3, the dominant pathway shifted to hydrolysis at the benzoyl ester, producing ecgonine methyl ester (EME) and benzoic acid, thus preventing the formation of BZE. nih.gov
While many engineered enzymes, particularly those derived from CocE, are highly effective against cocaine, they are often inactive against its major toxic metabolite, this compound. nih.govamegroups.org For instance, the thermally stable T172R/G173Q mutant of bacterial CocE, known as RBP-8000, rapidly converts cocaine to inactive metabolites but has no effect on BZE. nih.gov This is a significant limitation, as BZE itself has biological activity, including vasoconstrictive effects. amegroups.org
To address this, research has also focused on identifying and engineering enzymes capable of hydrolyzing this compound. Studies have identified human BChE as the endogenous metabolic enzyme for BZE. nih.gov Furthermore, rationally designed mutants of human BChE, such as E12-7, have shown improved catalytic efficiency not only against cocaine but also against this compound, making them potentially more comprehensive therapeutic agents. nih.gov Another advanced biocatalyst, CocH5-Fc(M6), is noted for having both high catalytic activity against cocaine and a long biological half-life in rats, demonstrating significant in vitro and in vivo stability, which is crucial for a potential therapeutic candidate. researchgate.net
The in vivo efficacy of these enzymes is often tested by their ability to protect animal models from the lethal effects of cocaine. For example, a PEGylated form of a thermostable CocE mutant (E196–301) was shown to fully protect mice from a lethal dose of cocaine (180 mg/kg) for an average of 94 hours. acs.org Similarly, studies with various CocE mutants in rodent models confirmed that improvements in in vitro stability translated well to in vivo protection against cocaine toxicity. nih.gov
Table 1: Efficacy of Selected Engineered Biocatalysts in Preclinical Studies
| Biocatalyst | Source Enzyme | Target Substrate(s) | Key Preclinical Findings | Reference(s) |
|---|---|---|---|---|
| CocH3 | Human BChE | Cocaine | Dramatically shifted cocaine metabolism in rats away from producing this compound (BZE) and towards ecgonine methyl ester (EME). | nih.gov |
| RBP-8000 (T172R/G173Q) | Bacterial CocE | Cocaine, Norcocaine | Highly efficient against cocaine but inactive against BZE. Currently in clinical development. | nih.gov |
| E12-7 | Human BChE | Cocaine, this compound | Demonstrated improved catalytic efficiency against both cocaine and BZE. | nih.gov |
| E196–301 (PEGylated) | Bacterial CocE | Cocaine | Fully protected mice from a lethal dose of cocaine (180 mg/kg) for ~94 hours. | acs.org |
| CocH5-Fc(M6) | Human BChE | Cocaine | Exhibits high catalytic activity and a long elimination half-life (~9 days) in rats, showing desired stability for therapeutic use. | researchgate.net |
Neurochemical Profiling in Animal Models (e.g., Brain Tissue Analysis of Metabolites)
Understanding the distribution of this compound in the central nervous system is critical for evaluating its potential neurobiological effects. Neurochemical profiling in animal models has been instrumental in characterizing the pharmacokinetics of this compound in brain tissue.
Studies using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) have allowed for precise measurement of cocaine and its metabolites in various brain regions of rats. researchgate.net Research on rats that self-administered cocaine revealed that while cocaine concentrations were highest in the striatum, the levels of its metabolite this compound remained very low across all brain areas studied. researchgate.net This finding contrasts sharply with levels in the periphery, where this compound concentrations in serum are typically much greater than those of cocaine. researchgate.net This suggests that cocaine is relatively stable in the adult rat brain compared to peripheral compartments. researchgate.net
Pharmacokinetic studies in different inbred mouse strains have also been conducted to explore the relationship between genetic background, brain metabolite concentrations, and behavioral responses. nih.gov These studies simultaneously characterized cocaine, norcocaine, and this compound in both plasma and brain tissue, revealing inter-strain variability in the brain compartment that may contribute to differing behavioral sensitivities to cocaine. nih.gov
The ratio of cocaine to this compound in the brain provides valuable information. In adult rat brains, the peak concentration of cocaine is substantially greater than that of this compound, with reported ratios ranging from 10:1 to 14:1 in the dorsal striatum. researchgate.net Furthermore, analysis of brain-to-blood concentration ratios confirms the accumulation and persistence of this compound in brain tissue even after the parent drug has been cleared. asme.org Animal studies have reported brain/blood ratios for this compound at approximately 1.4 in cases where cocaine was not the direct cause of death, indicating its ability to cross the blood-brain barrier and reside in brain tissue. asme.orgcapes.gov.br This persistence is a key factor, as even at low levels, its presence could contribute to long-term neurochemical alterations. amegroups.org
Table 2: this compound Concentrations in Brain Tissue of Animal Models
| Animal Model | Key Findings | Brain Region(s) Studied | Measurement Technique | Reference(s) |
|---|---|---|---|---|
| Rat | This compound levels remained at very low levels in the brain after cocaine self-administration, in contrast to high levels in serum. | Striatum, Nucleus Accumbens, Cerebellum | LC/MS/MS | researchgate.net |
| Mouse (6 inbred strains) | Characterized pharmacokinetic variability of this compound in brain tissue among different strains, suggesting genetic influence on brain metabolite levels. | Whole Brain | Not specified | nih.gov |
| Rat | Peak cocaine values in the dorsal striatum were substantially greater than peak this compound levels (ratio of 10:1 to 14:1). | Dorsal Striatum | Not specified | researchgate.net |
| General Animal Studies | Brain/blood ratio for this compound was found to be ~1.4, confirming its accumulation and persistence in brain tissue. | Not specified | GC/MS | asme.orgcapes.gov.br |
Forensic and Biomarker Research
Benzoylecgonine (B1201016) as a Key Biomarker for Cocaine Exposure
This compound is the primary metabolite of cocaine and serves as a crucial biomarker for determining cocaine use. ujpronline.com Its detection in biological samples is a definitive indicator of recent cocaine consumption. scielo.br Unlike its parent compound, cocaine, which is metabolized and eliminated relatively quickly, this compound has a longer half-life, making it a more reliable target for drug testing. chromatographyonline.com
The detection window for this compound varies significantly depending on the biological matrix tested, the amount of cocaine used, and the frequency of use.
Urine: Urine testing is the most common method for detecting cocaine use, primarily because it offers a relatively long detection window for this compound. In infrequent users, this compound can typically be detected for 2 to 4 days after use. researchgate.net For heavy or chronic users, this window can extend up to two weeks. ujpronline.com
Blood: Blood tests are generally used to detect acute intoxication. Cocaine itself is detectable in blood for about 12 hours, while this compound can be found for up to 48 hours. ujpronline.com
Oral Fluid: Saliva testing is becoming increasingly popular due to its non-invasive nature. The detection window for this compound in oral fluid is relatively short, typically lasting up to 24 to 48 hours after the last use. ujpronline.com
Hair: Hair analysis provides the longest detection window. As hair grows, it incorporates this compound from the bloodstream. A standard 1.5-inch hair sample can reveal cocaine use for up to 90 days. chromatographyonline.com It is important to note that it can take 7 to 10 days for the drug to become detectable in the hair shaft after consumption. researchgate.net
Table 1: Detection Windows for this compound in Various Biological Matrices
| Biological Matrix | Typical Detection Window (Infrequent Use) | Extended Detection Window (Chronic/Heavy Use) |
| Urine | 2-4 days researchgate.net | Up to 2 weeks ujpronline.com |
| Blood | Up to 48 hours ujpronline.com | Not significantly extended |
| Oral Fluid | 24-48 hours ujpronline.com | May be slightly longer |
| Hair | Up to 90 days chromatographyonline.com | Months to years depending on hair length |
Wastewater-based epidemiology (WBE) has emerged as a valuable tool for estimating near real-time illicit drug consumption at the community level. scielo.br This approach involves analyzing sewage samples for the presence of drug metabolites, such as this compound, to gauge the scale of cocaine use within a specific population. scielo.brvtei.cz By measuring the concentration of this compound in wastewater from treatment plants, researchers can back-calculate the amount of cocaine consumed by the population served by that plant. researchgate.netnih.gov
Studies have shown that this methodology can provide objective and reliable estimates of cocaine use, often corroborating data from socio-epidemiological surveys. nih.gov WBE can reveal trends in drug use, such as significant increases in cocaine consumption on weekends compared to weekdays. nih.gov This data is invaluable for public health officials and law enforcement agencies in understanding drug use patterns, allocating resources, and evaluating the effectiveness of interventional strategies. vtei.czwww.gov.uk
Maintaining the integrity of forensic samples is paramount for accurate and reliable toxicological analysis. The stability of this compound can be influenced by several factors, including storage temperature, pH, and the presence of preservatives.
Blood: In blood samples, this compound shows significant degradation when stored at 4°C. nih.govresearchgate.net However, when stored at -20°C, it remains stable for at least one year, with recoveries higher than 80%. nih.govresearchgate.net The addition of a sodium fluoride (B91410) (NaF) preservative enhances stability, especially at refrigerated temperatures. nih.govresearchgate.net In samples with NaF stored at 4°C, this compound recovery was 68.5% after one year, compared to only 3.7% in samples without the preservative. nih.govresearchgate.net
Urine: The stability of this compound in urine is highly dependent on both temperature and pH. Optimal stability is achieved when urine samples are stored at -20°C and maintained at a pH of 4. ujpronline.comresearchgate.net Under these conditions, the compound is stable for extended periods. researchgate.net Conversely, at a pH of 8 and a temperature of 4°C, significant degradation occurs, with one study reporting only 23% recovery after one year. ujpronline.comnih.govresearchgate.net
Hair: Hair samples are generally stable and require less stringent storage conditions. A common procedure is to wrap the hair sample in aluminum foil and store it in a sealed paper envelope at room temperature. mdpi.com This prevents degradation from light and contamination.
Table 2: Stability of this compound in Forensic Samples
| Sample Type | Optimal Storage Temperature | Recommended pH | Preservative | Expected Stability |
| Blood | -20°C nih.govresearchgate.net | N/A | Sodium Fluoride (NaF) nih.govresearchgate.net | >80% recovery after 1 year at -20°C nih.govresearchgate.net |
| Urine | -20°C ujpronline.comresearchgate.net | 4 ujpronline.comresearchgate.net | Not typically required if pH and temp are controlled | Stable for at least 90 days at -20°C and pH 5 researchgate.net |
| Hair | Room Temperature | N/A | None required | Stable for extended periods |
Utility in Wastewater-Based Epidemiology for Estimating Population-Level Consumption
Methodological Advancements in Forensic Analytical Chemistry
The detection and quantification of this compound in forensic casework have been significantly enhanced by advancements in analytical chemistry, leading to more efficient and reliable testing methods.
The need to process a large volume of samples in forensic toxicology has driven the development of high-throughput screening methods. These techniques are designed to be fast and cost-effective for the initial detection of this compound.
Immunoassays: Enzyme-multiplied immunoassay technique (EMIT) and other immunoassays are widely used for initial screening of urine samples. researchgate.net They are rapid, can be automated, and are relatively inexpensive, making them suitable for large-scale testing. oup.com However, they are prone to cross-reactivity and any positive result must be confirmed by a more specific method. rsc.org
Ambient Mass Spectrometry: Techniques like paper spray mass spectrometry (PS-MS) and Desorption Electrospray Ionization (DESI) are emerging as rapid screening tools. oup.comrsc.org These methods require minimal sample preparation and can provide results in minutes, significantly reducing turnaround time. nih.gov For instance, Thermal Desorption–Electrospray Ionization–Tandem Mass Spectrometry (TD-ESI-MS/MS) has been shown to analyze a hair sample in just one minute. mdpi.com
Positive screening results for this compound must be confirmed using a more specific and sensitive analytical technique. This two-step process ensures the accuracy and legal defensibility of the results.
Gas Chromatography-Mass Spectrometry (GC-MS): For many years, GC-MS has been the gold standard for the confirmation of drugs of abuse. nih.govresearchgate.net The technique separates compounds based on their chemical properties and then identifies them by their unique mass spectrum. To improve its volatility for GC analysis, this compound typically requires a derivatization step. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly prevalent in forensic toxicology laboratories for confirmatory analysis. nih.govnih.gov It offers high sensitivity and specificity and often does not require the derivatization step needed for GC-MS, simplifying sample preparation. researchgate.net Studies have demonstrated that LC-MS/MS can produce results that are at least as precise, accurate, and specific as GC-MS for the analysis of this compound. nih.gov LC-MS/MS is particularly useful for analyzing complex matrices and can achieve very low limits of detection. uniklinik-freiburg.de
Development of High-Throughput Screening Methodologies
Interpretation of this compound Detection in Forensic Investigations (e.g., Post-Mortem Analysis, Population Screening)
The detection of this compound, the primary hydrolysis metabolite of cocaine, is a critical aspect of forensic toxicology. Its presence in biological samples confirms exposure to cocaine; however, the interpretation of its concentration, particularly in post-mortem investigations, is complex and requires careful consideration of multiple factors. oup.comontosight.ai
In post-mortem analysis, the interpretation of this compound concentrations is fraught with challenges due to post-mortem redistribution (PMR). nih.govdovepress.com PMR refers to the process by which drugs are released from tissue reservoirs into the blood after death, leading to changes in concentration that may not reflect the levels present at the time of death. nih.gov Studies have shown no consistent patterns of site-specific differences for this compound concentrations between central (e.g., heart blood) and peripheral (e.g., femoral blood) sampling sites. oup.com This variability is attributed to the competing processes of tissue release and the chemical and enzymatic degradation of the analyte. oup.com Therefore, post-mortem blood concentrations of this compound should not be the sole factor in determining the cause of death in suspected cocaine-related fatalities. oup.com
A significant factor in post-mortem interpretation is the ratio of this compound to cocaine. A high concentration of cocaine with a low or absent concentration of this compound can suggest acute poisoning from a recent, large dose. researchgate.net Conversely, the presence of this compound without the parent compound may indicate that a longer time has elapsed since cocaine exposure. researchgate.net The stability of this compound in post-mortem samples is also a crucial consideration. It is generally more stable than cocaine in unpreserved blood. oup.comresearchgate.net Storage temperature significantly impacts stability, with -20°C being optimal for preserving both cocaine and its metabolites. researchgate.netujpronline.com
One study examining cocaine and this compound concentrations in 100 consecutive deaths found that the average blood this compound concentration was significantly higher in deaths attributed to cocaine intoxication compared to non-cocaine-related deaths. nih.gov
Table 1: Mean Blood Concentrations in Post-Mortem Cases
| Case Category | Mean Cocaine Concentration (ng/mL) | Mean this compound Concentration (ng/mL) |
|---|---|---|
| Cocaine Intoxication Deaths (n=13) | 908 | Significantly Higher |
| Non-Cocaine Deaths (n=19) | 146 | Lower |
For population screening, this compound is a key biomarker for cocaine use, commonly detected in urine. ontosight.ainih.gov Its detection window in urine is longer than that of cocaine, typically up to four days, making it a reliable indicator of recent use. ontosight.ai The U.S. Department of Health and Human Services has set a standard for a positive urine test for cocaine use, which includes a confirmatory test for this compound at or above 100 ng/mL using gas chromatography/mass spectrometry. nih.gov However, it is crucial to understand that the presence of this compound in urine confirms exposure but does not necessarily equate to impairment at the time of sample collection. nih.gov
Fingerprint analysis has emerged as a novel method for population screening. Research has demonstrated the ability to detect both cocaine and this compound in fingerprints. rsc.orgresearchgate.net A significant advancement in this area is the use of high-resolution mass spectrometry to differentiate between contact and ingestion of cocaine. The presence of this compound is key to this distinction, as it is a metabolite produced within the body and would not be present from mere handling of the drug. forensicmag.com
Detection in Non-Biological Forensic Matrices (e.g., Banknotes)
This compound is also detected in non-biological forensic matrices, most notably on currency. The analysis of drug residues on banknotes can serve as an indirect indicator of the types of substances being used within a specific geographic area. oup.comnih.gov Banknotes can become contaminated through several mechanisms, including being rolled up to snort powdered drugs or through cross-contamination during circulation, such as in counting machines. oup.com
Numerous studies have documented the widespread contamination of banknotes with cocaine and, to a lesser extent, this compound. oup.comnih.gov The presence of this compound on banknotes can occur through the hydrolysis of cocaine under humid conditions or as a direct transfer from individuals who have used cocaine. springermedizin.de
The concentrations of this compound found on banknotes are generally lower than those of cocaine. A review of multiple studies reported this compound concentrations ranging from 0.71 to 130 ng/note. oup.comnih.gov In contrast, cocaine concentrations can be significantly higher, sometimes reaching micrograms per note. oup.comspringermedizin.de One study comparing drug contamination on banknotes from three Turkish cities found a mean this compound concentration of 220.4 ng/note. springermedizin.deresearchgate.net
Table 2: Mean Drug Concentrations on Turkish Banknotes
| Compound | Mean Concentration (ng/note) |
|---|---|
| Methamphetamine | 660.7 |
| Cocaine | 475.5 |
| This compound | 220.4 |
| 6-Monoacetylmorphine (6-AM) | 120.6 |
| Tetrahydrocannabinol (THC) | 107.4 |
| MDMA | 65.9 |
| Amphetamine | 46.0 |
| Ketamine | 36.5 |
Research has also indicated that lower denomination banknotes tend to have higher levels of drug contamination compared to higher denominations, likely due to their more frequent circulation. springermedizin.de The analysis of banknotes for this compound and other drugs provides valuable data for epidemiological studies on drug use trends and can offer intelligence on illicit drug trafficking. oup.comnih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Analytical Technologies for Enhanced Specificity and Throughput
The detection and quantification of benzoylecgonine (B1201016) in various matrices are critical for clinical, forensic, and environmental monitoring. While established methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are reliable, ongoing research focuses on developing novel analytical technologies that offer greater specificity, higher throughput, and portability. oup.comnih.gov
Innovations in mass spectrometry (MS) are at the forefront of this development. For instance, the use of portable single quadrupole mass spectrometers coupled with techniques that reduce ion suppression effects is a promising avenue for on-site testing, such as roadside or clinic-based drug screening. rsc.orgresearchgate.net These portable systems, when combined with in-source fragmentation, can achieve high sensitivity and selectivity for this compound in complex matrices like urine and oral fluid. rsc.orgresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled to a hybrid quadrupole time-of-flight mass spectrometer (QTOF MS) represents another significant advancement, allowing for the discovery and elucidation of previously unknown degradation products of this compound in water samples. nih.gov
Immunoassays, such as enzyme immunoassay (EIA) and radioimmunoassay (RIA), offer rapid analysis times for a large number of specimens, although they may serve as preliminary tests requiring confirmation by more specific methods like GC-MS. oup.comfda.gov The development of new reagents and platforms for these assays continues to improve their performance. For example, the Emit® II Plus Cocaine Metabolite Assay is a homogeneous enzyme immunoassay widely used for the qualitative and semi-quantitative analysis of this compound in human urine. fda.gov
Solid-phase extraction (SPE) methods are also being refined to enhance the efficiency of sample preparation for high-throughput laboratories. The use of polymer-based cation-exchange extraction columns and specialized manifolds can significantly reduce analysis time and waste production while maintaining high extraction efficiency and reproducibility. nih.gov
The table below summarizes some of the analytical techniques used for this compound detection.
| Analytical Technique | Common Application | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory testing in forensic and clinical settings. fda.gov | High precision and specificity. oup.com |
| High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection | Quantification in biological matrices (urine, blood, saliva). researchgate.net | Good sensitivity and applicability for various drugs. oup.comresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Routine analysis in complex matrices due to high sensitivity and specificity. nih.gov | Overcomes limitations of derivatization required for GC-MS. nih.gov |
| Portable Mass Spectrometry | On-site screening (roadside, clinics). rsc.orgresearchgate.net | Portability, rapid analysis. rsc.orgresearchgate.net |
| Immunoassays (EIA, RIA) | Preliminary screening of large numbers of samples. oup.comfda.gov | High throughput, rapid turnaround time. oup.com |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) | Research, identification of unknown metabolites and degradation products. nih.gov | High resolution and mass accuracy. nih.gov |
Innovative Strategies for Environmental Remediation of this compound Contamination
The presence of this compound in water sources due to its excretion and subsequent discharge into wastewater is a growing environmental concern. wikipedia.orgmongabay.com Conventional wastewater treatment plants (WWTPs) often have limited efficiency in completely removing this compound, with studies showing average removal rates of around 73% to 95%. amegroups.orgbournemouth.ac.ukbournemouth.ac.uk This incomplete removal leads to the contamination of surface waters. wikipedia.org
Consequently, there is a significant research effort focused on developing innovative and more effective remediation strategies. These strategies can be broadly categorized into biological, chemical, and physical methods.
Biological treatments are often considered cost-effective and environmentally friendly. mdpi.com These include:
Activated Sludge Reactors: Conventional activated sludge processes can achieve high removal efficiency for this compound (91-95%), primarily through biodegradation by heterotrophic bacteria. amegroups.org
Bioremediation and Phytoremediation: The use of microorganisms and plants to degrade or absorb contaminants is a promising green technology. mdpi.comfrontiersin.org For example, enzymatic degradation is being explored as a useful strategy for this compound detoxification. amegroups.org
Chemical treatments often involve advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals to break down persistent organic pollutants. These include:
UV/H₂O₂ Process: The combination of ultraviolet radiation and hydrogen peroxide has been shown to be effective in removing this compound from water, achieving full conversion within minutes under certain conditions. nih.gov
Ozone Oxidation and Fenton Reaction: These are other AOPs that have been developed to transform this compound into non-toxic products. amegroups.org
Physical methods such as adsorption and membrane filtration are also employed, often in combination with other treatments to enhance removal efficiency. mdpi.com
The table below presents a summary of remediation strategies for this compound contamination.
| Remediation Strategy | Category | Mechanism | Reported Efficiency |
| Activated Sludge | Biological | Biodegradation by heterotrophic bacteria. amegroups.org | 91-95% removal. amegroups.org |
| UV/H₂O₂ | Chemical (AOP) | Generation of hydroxyl radicals to oxidize this compound. nih.gov | Full conversion achieved in minutes in laboratory studies. nih.gov |
| Ozonation | Chemical (AOP) | Oxidation of this compound. amegroups.org | Effective in transforming the compound. amegroups.org |
| Enzymatic Degradation | Biological | Use of enzymes for detoxification. amegroups.org | A useful strategy for both in vivo and environmental applications. amegroups.org |
| Phytoremediation | Biological | Absorption and degradation by plants. mdpi.com | A developing green technology. mdpi.com |
Future research will likely focus on integrated processes that combine multiple technologies to maximize the removal of this compound and other emerging contaminants from water systems. amegroups.org
Q & A
Q. What analytical techniques are most commonly used to detect and quantify benzoylecgonine in biological samples, and how do researchers validate these methods?
this compound (BE), a primary metabolite of cocaine, is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, GC-MS methods monitor ions such as m/z 361, 240, and 82 for BE, with deuterated analogs (e.g., BE-d3) as internal standards to ensure precision . Validation requires assessing parameters like linearity, limit of detection (LOD), recovery rates, and intra-/inter-day precision, often following guidelines from the Journal of Analytical Toxicology .
Q. How should researchers design sampling protocols for this compound stability studies in urine and blood matrices?
Stability studies require pooling biological samples (e.g., blood and urine) to minimize inter-individual variability. Samples are typically stored under varying conditions (e.g., temperature, pH) and analyzed periodically. For instance, EDTA-anticoagulated blood is used to prevent coagulation artifacts, and stability is assessed over weeks or months to mimic real-world storage scenarios .
Q. What are the critical considerations for optimizing sample preparation in this compound analysis?
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate BE from matrices. Key factors include pH adjustment to ionize BE (pKa ~3.3), solvent selection (e.g., dichloromethane:isopropanol mixtures), and minimizing matrix effects (e.g., phospholipids in blood) that can suppress ionization in MS-based methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies with varying demographics?
Discrepancies often arise from differences in metabolic rates due to genetic polymorphisms (e.g., CYP3A4/5 activity) or co-consumption of alcohol (which generates cocaethylene). Researchers should stratify data by covariates such as age, liver function, and poly-drug use, employing multivariate regression models to isolate confounding variables .
Q. What experimental frameworks are recommended for studying this compound stability under extreme environmental conditions?
Accelerated stability testing (e.g., elevated temperatures or UV exposure) can model degradation kinetics. For example, storing urine samples at 40°C for 30 days simulates long-term room-temperature storage. Degradation products (e.g., ecgonine derivatives) should be identified using high-resolution MS and compared to reference standards .
Q. How can simultaneous quantification of this compound with co-occurring metabolites improve methodological efficacy in forensic toxicology?
Co-analysis of BE, cocaine, and cocaethylene in a single run reduces processing time and resource use. Chromatographic conditions must resolve overlapping peaks (e.g., BE and cocaethylene), often requiring gradient elution in LC-MS/MS. Method validation should include cross-reactivity tests to ensure specificity .
Q. What strategies mitigate matrix effects when analyzing this compound in heterogeneous biological samples?
Matrix-matched calibration curves and post-column infusion of internal standards are critical. For example, adding deuterated BE-d3 compensates for ion suppression/enhancement in MS. Additionally, dilute-and-shoot approaches or phospholipid removal cartridges can reduce interference .
Methodological and Theoretical Questions
Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?
Q. What statistical approaches are optimal for interpreting conflicting this compound excretion data in longitudinal studies?
Mixed-effects models account for repeated measures in individuals, while bootstrapping can address non-normal distributions. For example, urine BE concentrations often follow log-normal distributions, requiring log-transformation before analysis .
Q. How can cross-disciplinary approaches (e.g., environmental chemistry + toxicology) enhance this compound research?
BE’s persistence in wastewater necessitates collaboration with environmental chemists to track community drug use via sewage epidemiology. This requires harmonizing LC-MS/MS protocols across disciplines to ensure data comparability .
Data Reproducibility and Reporting
Q. What documentation is essential for replicating this compound extraction and analysis protocols?
Detailed SOPs must include:
- Instrument parameters (e.g., column type, ionization mode).
- Calibration curves with R² values.
- Batch-specific recovery rates and QC sample results.
Raw data should be archived in repositories like Figshare or Zenodo .
Q. How can researchers address variability in this compound recovery rates across laboratories?
Inter-laboratory studies using standardized reference materials (e.g., NIST-certified BE) and proficiency testing programs (e.g., EQUAM) identify systematic errors. Reporting uncertainty margins (e.g., ±15% for forensic applications) improves cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
